molecular formula C13H17N3OS B11795216 4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole

4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole

Cat. No.: B11795216
M. Wt: 263.36 g/mol
InChI Key: XVNZGEZLPPIXGA-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, a hydrazinyl group, and a methylthiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
  • 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid

Uniqueness

4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

[4-(4-ethoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C13H17N3OS/c1-4-17-11-6-5-10(7-8(11)2)12-9(3)18-13(15-12)16-14/h5-7H,4,14H2,1-3H3,(H,15,16)

InChI Key

XVNZGEZLPPIXGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NN)C)C

Origin of Product

United States

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